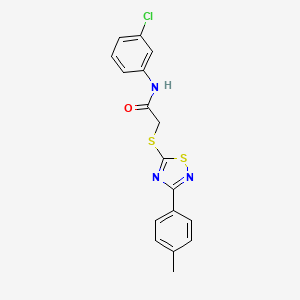

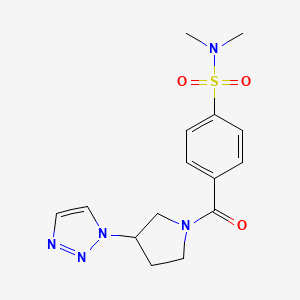

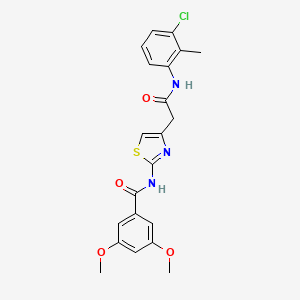

![molecular formula C19H24N6O B2933945 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2201471-94-3](/img/structure/B2933945.png)

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .

Synthesis Analysis

The synthesis of such compounds often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The key starting material, pyrazolopyrimidine, can be obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is linked to a piperidin-4-yl group via a methoxy bridge . The structure of similar compounds has been confirmed by 1H, 13C, and 1H/15N HMBC NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often include condensation of hydrazine with amide acetals or aldehydes, followed by cyclization .科学的研究の応用

Synthesis and Derivative Formation

Researchers have developed methods for synthesizing a variety of heterocyclic compounds that share structural similarities with the query chemical. These methods often involve cyclization reactions and the use of specific reagents to introduce different functional groups, aiming at creating compounds with potential pharmacological activities. For example, El-Assiery et al. (2004) explored the synthesis of new annulated pyrazolo-pyrido and pyrano pyrimidine derivatives, showcasing the versatility in creating structurally complex molecules from simpler pyrazolopyridine precursors El-Assiery, Galal, & Fouda, 2004.

Potential Biological Activities

The synthesized compounds often undergo testing for various biological activities, including antimicrobial, antitumor, and antioxidant properties. For instance, El‐Borai et al. (2013) investigated the antioxidant, antitumor, and antimicrobial activities of new pyrazolopyridines, highlighting the potential of these compounds in medicinal chemistry El‐Borai, Rizk, Beltagy, & El-Deeb, 2013.

Structural and Optical Properties

Research also extends to understanding the structural and optical properties of these compounds, which can be crucial for their application in materials science. Palion-Gazda et al. (2019) examined the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, providing insights into how these compounds might be utilized in the development of new materials with specific optical characteristics Palion-Gazda, Machura, Klemens, et al., 2019.

Coordination Chemistry and Sensing Applications

Heterocyclic compounds similar to the query chemical are also studied for their coordination chemistry, potentially leading to applications in sensing and molecular recognition. Halcrow (2005) reviewed the use of pyrazolylpyridine derivatives in coordination chemistry, highlighting their applications in luminescent lanthanide compounds for biological sensing Halcrow, 2005.

作用機序

将来の方向性

The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given the promising results shown by similar compounds . Further studies could also focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties in more detail.

特性

IUPAC Name |

1,6-dimethyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-13-5-4-8-20-19(13)26-12-15-6-9-25(10-7-15)18-16-11-21-24(3)17(16)22-14(2)23-18/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYFZSBLMRUZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

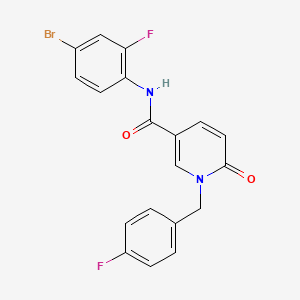

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)

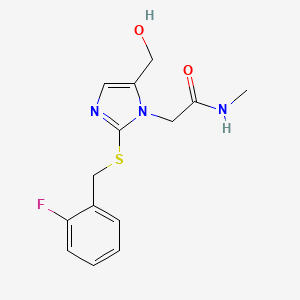

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

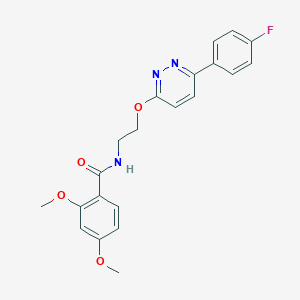

![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)